molecular formula C9H11N3O B14167003 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)-

1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)-

Cat. No.: B14167003
M. Wt: 177.20 g/mol
InChI Key: PBIXGSYVMDNMKP-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)- is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by its fusion with a pyridine ring. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired compound .

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites. This inhibition can disrupt downstream signaling pathways, leading to effects such as reduced cell proliferation and migration .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)- can be compared with other pyrrolopyridine derivatives. Similar compounds include:

Conclusion

1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)- is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry, particularly in the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example:

  • Step 1 : Start with a pyrrolo[2,3-b]pyridine core. Introduce the methoxymethyl group via alkylation using NaH and methyl iodide in THF at 0°C to room temperature (rt) .

  • Step 2 : Functionalize the 5-position using boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 105°C) .

  • Step 3 : Purify intermediates via column chromatography and confirm structures using NMR and mass spectrometry .

    • Key Considerations : Optimize reaction conditions (temperature, solvent) to minimize byproducts. Monitor regioselectivity during substitution.

Q. How is the structural characterization of this compound validated in academic research?

  • Analytical Techniques :

  • NMR : Confirm the methoxymethyl (-OCH₂CH₃) group via singlet peaks in ¹H NMR (δ ~3.3–3.5 ppm) and ¹³C NMR (δ ~58–60 ppm) .

  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., observed m/z 133.064 for the core structure) .

  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, though this requires high-purity samples .

    • Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs Software) to resolve ambiguities in aromatic proton assignments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance FGFR1 inhibition?

  • Strategy :

  • Core Optimization : Retain the pyrrolo[2,3-b]pyridine scaffold as a hinge binder. Introduce hydrogen-bond acceptors (e.g., trifluoromethyl, carbonyl) at the 5-position to interact with Gly485 in FGFR1 .

  • Substituent Screening : Replace methoxyphenyl groups with bulkier hydrophobic moieties (e.g., naphthyl) to occupy the hydrophobic pocket near Val492 .

  • In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes and prioritize derivatives for synthesis .

    • Example : Derivatives with 5-trifluoromethyl groups showed improved IC₅₀ values in FGFR1 kinase assays compared to unsubstituted analogs .

Q. What in vitro models are suitable for evaluating the anticancer potential of derivatives?

  • Models and Protocols :

  • Sea Urchin Embryo Assay : Assess antimitotic activity by monitoring tubulin polymerization disruption in fertilized embryos .

  • Cancer Cell Panels : Test cytotoxicity against human cancer lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values across cell types to identify selectivity .

  • Tubulin Polymerization Assays : Quantify inhibition via fluorescence-based kinetic measurements using purified tubulin .

    • Data Analysis : Normalize results to positive controls (e.g., paclitaxel) and account for solvent effects (e.g., DMSO tolerance limits) .

Q. How do solvent-free and sonochemical synthesis methods impact yield and purity?

  • Comparative Analysis :

Method Yield (%) Purity (%) Advantages
Solvent-free condensation75–85>90Eco-friendly, reduced waste
Ultrasonic irradiation80–90>95Faster reaction times, higher regiocontrol
  • Practical Insights : Ultrasonic methods reduce reaction times by 50–70% but require specialized equipment. Solvent-free protocols are scalable but may require higher temperatures .

Q. Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported biological activities across studies?

  • Case Study : A derivative may show potent activity in sea urchin assays but weak cytotoxicity in cancer cell lines.

  • Potential Causes :
  • Assay Sensitivity : Sea urchin embryos may detect tubulin disruption at lower concentrations than cell-based assays .
  • Membrane Permeability : Poor cellular uptake in cancer lines despite in vitro enzyme inhibition .
  • Resolution :
  • Modify logP values via prodrug strategies (e.g., esterification) to enhance membrane permeability .
  • Validate target engagement using cellular thermal shift assays (CETSA) .

Q. Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Protocols :

  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates .

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to uncharacterized toxicity .

  • Spill Management : Absorb solids with vermiculite, dispose as hazardous waste .

    • Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C9H11N3O/c1-13-5-8-3-6-2-7(10)4-11-9(6)12-8/h2-4H,5,10H2,1H3,(H,11,12)

InChI Key

PBIXGSYVMDNMKP-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=CC(=CN=C2N1)N

Origin of Product

United States

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